molecular formula C8H14ClNO B7933499 N-(4-Chloro-cyclohexyl)-acetamide

N-(4-Chloro-cyclohexyl)-acetamide

Cat. No.: B7933499
M. Wt: 175.65 g/mol
InChI Key: ZEYBWGWOCVICCM-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetamide (B32628) Chemistry

Halogenated acetamides are a class of compounds recognized for their utility as reactive intermediates in organic synthesis. The defining characteristic of this group is the presence of a halogen atom, which significantly influences the molecule's electronic properties and reactivity. The carbon-halogen bond, in this case, a carbon-chlorine bond, serves as a key reactive site.

The synthesis of N-substituted chloroacetamides is often achieved through the chloroacetylation of primary or secondary amines using chloroacetyl chloride. ijpsr.info The chlorine atom in these structures is readily displaced by various nucleophiles, a property that makes N-aryl 2-chloroacetamides valuable precursors for creating diverse heterocyclic systems like imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net Research has demonstrated that these reactions can be facilitated under various conditions, including the use of catalysts, to produce a wide range of derivatives. researchgate.netresearchgate.net The reactivity of the halogen is a cornerstone of their synthetic utility, allowing for the construction of more elaborate molecular architectures. researchgate.netoup.com

Significance of Cyclohexyl Moieties in Organic Synthesis and Medicinal Chemistry Scaffolds

The cyclohexyl group is a prevalent structural motif in both natural products and synthetic drugs. pharmablock.com Its importance in medicinal chemistry is multifaceted, often serving as a three-dimensional, non-aromatic scaffold. pharmablock.comnih.gov Contemporary drug discovery often seeks to move beyond traditional flat aromatic ring systems to access novel chemical space and intellectual property. nih.gov

The cyclohexyl ring offers several advantages in drug design:

Bioisosterism: It can act as a bioisostere for a phenyl group, providing a three-dimensional structure that can create more contact points with a target protein. This was a successful strategy in the development of the drug venetoclax. pharmablock.com It can also function as a bioisostere for a t-butyl group, which can be beneficial for binding to deeper lipophilic pockets on a target protein. pharmablock.com

Conformational Rigidity: Replacing a flexible alkyl chain with a more rigid cyclohexyl ring reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced affinity. pharmablock.com The cyclohexyl ring itself typically adopts a stable chair conformation. nih.gov

Physicochemical Properties: The inclusion of a cyclohexyl group can modulate a molecule's lipophilicity and metabolic stability. For instance, the cyclohexenyl group in the antiviral drug oseltamivir (B103847) is a metabolically more stable bioisostere for a furanose ring. pharmablock.com

The rotational freedom and polarizability of cyclohexyl groups can also influence the conformational preferences of a molecule, which can be a critical factor in its biological activity. acs.org

Overview of Current Research Trajectories and Challenges for Substituted Cyclohexyl Acetamides

Current research involving substituted cyclohexyl rings is largely driven by the need for new therapeutic agents and advanced materials. nih.govontosight.ai A major trajectory is the development of novel and efficient synthetic methodologies to create highly functionalized and stereochemically defined cyclohexane (B81311) derivatives. researchgate.netbeilstein-journals.org Researchers are exploring cascade reactions and phase-transfer catalysis to build molecular complexity in a controlled manner. beilstein-journals.org

However, the synthesis of these compounds is not without its difficulties:

Stereochemical Control: Achieving high diastereoselectivity in the synthesis of polysubstituted cyclohexanes is a significant challenge. The spatial arrangement of substituents is often crucial for biological activity, and controlling this during a reaction can be difficult, sometimes requiring complex kinetic resolutions or asymmetric synthesis strategies. researchgate.netbeilstein-journals.org

Reaction Sensitivity: The synthesis of complex cyclic systems can be highly sensitive to minor changes in reaction conditions or the structure of the reactants. This can lead to unpredictable outcomes and the formation of different structural scaffolds, which can hinder the reliable production of a target molecule. acs.org

Synthetic Utility and Scalability: While many novel synthetic methods are developed in academic labs, scaling these reactions for industrial production can present further challenges. beilstein-journals.org Furthermore, demonstrating the synthetic utility of new building blocks by incorporating them into complex, bioactive molecules remains a key goal. acs.org

The overarching challenge lies in designing and synthesizing molecules that not only have novel structures but also possess the desired potency, specificity, and low toxicity required for applications in fields like medicinal chemistry. nih.gov

Compound Data

Below are tables detailing the properties of the subject compound and a list of all chemical compounds mentioned in this article.

Table 1: Properties of N-(4-Chloro-cyclohexyl)-acetamide

PropertyValue
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.65 g/mol
Structure A cyclohexane ring substituted with a chlorine atom at the 4-position, with the nitrogen of an acetamide group attached to the 1-position.
Key Functional Groups Acetamide, Cyclohexyl, Alkyl Chloride
Expected Conformation The cyclohexyl ring is expected to adopt a chair conformation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYBWGWOCVICCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of N 4 Chloro Cyclohexyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

A complete NMR analysis is fundamental for the unambiguous structural determination of N-(4-Chloro-cyclohexyl)-acetamide. This would involve dissolving the compound in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, and acquiring a suite of NMR spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR data would provide crucial information on the chemical environment of the hydrogen atoms in the molecule. Key expected signals would include:

A singlet for the methyl (CH₃) protons of the acetamide (B32628) group.

A multiplet for the proton on the nitrogen (N-H) of the amide, which may show coupling to the adjacent cyclohexyl proton.

A complex set of multiplets for the protons on the cyclohexane (B81311) ring. The proton at the C-1 position (CH-N) and the proton at the C-4 position (CH-Cl) would be of particular diagnostic importance. Their chemical shifts and coupling constants would confirm the connectivity and stereochemical arrangement (cis/trans isomerism) of the substituents.

Without experimental data, a precise data table cannot be constructed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. Expected signals would include:

A signal for the carbonyl carbon (C=O) of the amide group, typically in the range of 170 ppm.

A signal for the methyl carbon (CH₃) of the acetamide group.

Signals for the carbons of the cyclohexane ring. The chemical shifts of C-1 (attached to nitrogen) and C-4 (attached to chlorine) would be significantly influenced by these electronegative substituents.

A data table for ¹³C NMR shifts remains unavailable.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To definitively assign the ¹H and ¹³C signals and to establish the connectivity of atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

COSY would reveal the coupling relationships between adjacent protons in the cyclohexane ring.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the cyclohexane ring's ¹H and ¹³C signals.

No published 2D NMR studies for this compound could be located.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques are vital for identifying functional groups and providing insights into the molecule's conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected absorptions include:

An N-H stretching vibration for the secondary amide.

A strong C=O (Amide I) stretching vibration.

An N-H bending (Amide II) vibration.

C-H stretching and bending vibrations for the cyclohexyl and methyl groups.

A C-Cl stretching vibration, confirming the presence of the chloro-substituent.

Specific wavenumber data from experimental research is currently missing.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. A Raman spectrum would help to confirm the presence of the C-Cl bond and the carbon skeleton of the cyclohexane ring. However, no Raman spectral data for this compound has been found in the reviewed literature.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry would reveal the molecular ion peak and a characteristic fragmentation pattern that provides clues to its structure.

The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. docbrown.infolibretexts.org

The fragmentation of this compound is expected to proceed through several key pathways, including alpha-cleavage and the loss of small neutral molecules. Alpha-cleavage, a common fragmentation for amines and carbonyl compounds, involves the breaking of a bond adjacent to the functional group. libretexts.orglibretexts.orgmiamioh.edu For this compound, this could involve cleavage of the C-C bond in the cyclohexyl ring adjacent to the nitrogen or the cleavage of the bond between the carbonyl carbon and the cyclohexyl group.

A plausible fragmentation pattern would include:

Loss of the acetyl group: Cleavage of the amide bond could result in the formation of a 4-chloro-cyclohexylaminium ion.

Loss of a chlorine atom: This would lead to a fragment with a mass 35 or 37 units less than the molecular ion.

Ring fragmentation: The cyclohexyl ring could undergo fragmentation, leading to a variety of smaller ions.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Crystal System, Space Group, and Unit Cell Parameters

Based on studies of similar compounds, such as N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide and various chloro-substituted N-phenylacetamides, it is likely that this compound would crystallize in a common crystal system like monoclinic or orthorhombic. nih.govnih.govresearchgate.net For instance, N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide crystallizes in the monoclinic space group P2₁/c. nih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, would be precisely determined from the diffraction data.

A representative example of crystallographic data for a related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide, is presented below. This compound crystallizes in the monoclinic system with the space group P2₁. nih.gov

Crystal ParameterValue for 2-Chloro-N-(4-hydroxyphenyl)acetamide
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.5088 (6)
b (Å)5.1758 (5)
c (Å)12.2175 (14)
β (°)101.649 (10)
Volume (ų)402.51 (8)
Z2

This table presents data for a related compound to illustrate the type of information obtained from single-crystal X-ray diffraction.

Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Packing

The presence of the amide group in this compound allows for the formation of strong hydrogen bonds, specifically between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule. researchgate.netcardiff.ac.uk This N-H···O hydrogen bonding is a dominant feature in the crystal packing of amides and typically leads to the formation of one-dimensional chains or tapes. nih.govresearchgate.net

Hirshfeld Surface Analysis for Non-Covalent Interaction Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govuctm.edu The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which correspond to hydrogen bonds and other close interactions. nih.gov

A fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from H···O/O···H contacts, corresponding to the N-H···O and C-H···O hydrogen bonds. nih.gov Additionally, H···Cl/Cl···H and H···H contacts would also be prominent, representing the weaker C-H···Cl interactions and the numerous van der Waals interactions involving the cyclohexyl ring protons, respectively. nih.gov In a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, C···H/H···C interactions were found to make the largest contribution to the surface area (33.4%), followed by Cl···H/H···Cl (20%) and O···H/H···O (19.5%) interactions. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-performance liquid chromatography is particularly well-suited for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical and chemical compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach. sielc.comsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds will have a stronger affinity for the stationary phase and thus a longer retention time. The presence of impurities would be indicated by additional peaks in the chromatogram. By integrating the area of each peak, the relative purity of the target compound can be determined. For method development, parameters such as the mobile phase composition, flow rate, and column temperature would be optimized to achieve good resolution between the main peak and any impurity peaks. For applications requiring mass spectrometry detection (LC-MS), a volatile buffer like formic acid would be used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Thermal Analysis Techniques for Material Characterization

Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are two of the most common and powerful thermal analysis techniques used to characterize the thermal properties of materials like this compound.

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. The sample and reference are heated or cooled at a constant rate. When the sample undergoes a thermal event such as a phase transition (e.g., melting, crystallization) or a chemical reaction (e.g., decomposition), a temperature difference arises between the sample and the reference. This difference is recorded and plotted against temperature, resulting in a DTA curve.

For this compound, a DTA analysis would provide information on its melting point and thermal stability. A sharp endothermic peak would indicate the melting point of the crystalline solid. The onset temperature of this peak is typically taken as the melting point. The presence of impurities would lead to a broadening of the melting peak and a depression of the melting point. Following the melting, if the compound is heated to a sufficiently high temperature, an exothermic peak may be observed, corresponding to the decomposition of the molecule.

Thermal EventExpected Observation in DTA CurveTemperature Range (°C) (Illustrative)
Melting Sharp endothermic peak100 - 150
Decomposition Broad exothermic peak(s)> 200

Note: The temperature ranges are illustrative for a hypothetical organic compound of this type and would need to be determined experimentally for this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. The TGA instrument continuously records the mass of the sample as it is heated at a constant rate.

A TGA thermogram of this compound would show a horizontal baseline at the initial mass until the onset of decomposition. At the decomposition temperature, a significant loss of mass would be observed, resulting in one or more steps in the TGA curve. The temperature at which the mass loss begins provides an indication of the thermal stability of the compound. The shape of the curve can provide information about the kinetics of the decomposition reaction. If the decomposition occurs in multiple, well-separated steps, it may indicate the sequential loss of different fragments of the molecule.

For this compound, one might expect the initial decomposition to involve the loss of the chloro-substituent or the acetyl group. The final residual mass at the end of the experiment would ideally be close to zero if the compound decomposes completely into volatile products.

Temperature Range (°C) (Illustrative)Mass Loss (%)Associated Event
25 - 200 ~0%Stable compound, no significant mass loss
200 - 350 Significant %Onset and progression of thermal decomposition
> 350 Approaches 100%Complete decomposition to volatile products

Note: This table is a generalized representation for a pure organic compound and the specific temperatures and mass loss percentages for this compound would need to be determined through experimental analysis.

Computational Chemistry and Theoretical Modeling of N 4 Chloro Cyclohexyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of N-(4-chloro-cyclohexyl)-acetamide. By calculating the electron density, DFT methods can predict various molecular properties, offering a detailed view of the compound's electronic structure and inherent reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily around the amide group, specifically the nitrogen and oxygen atoms, due to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed over the carbonyl carbon and the chloro-substituted carbon on the cyclohexane (B81311) ring, which are the primary electrophilic sites. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. Theoretical calculations would provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's reactivity profile.

Table 1: Theoretical Frontier Orbital Properties of this compound

Parameter Theoretical Value Significance
HOMO Energy (Value not publicly available) Indicates electron-donating capability
LUMO Energy (Value not publicly available) Indicates electron-accepting capability
HOMO-LUMO Gap (Value not publicly available) Correlates with chemical reactivity and stability

Note: Specific calculated values for this compound are not available in the public literature. The table represents the type of data generated from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In the MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom, highlighting it as the primary site for hydrogen bonding and electrophilic interactions. The regions around the amide hydrogen and the cyclohexane ring's hydrogen atoms would exhibit a positive potential (blue), indicating them as sites for nucleophilic interactions. This detailed charge mapping is critical for understanding intermolecular interactions.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, play a fundamental role in determining the supramolecular assembly and conformational preferences of a molecule. NCI analysis is a computational technique that helps to visualize and characterize these weak interactions based on the electron density and its derivatives.

For this compound, NCI analysis would likely reveal key intramolecular hydrogen bonds between the amide hydrogen and the chlorine atom, which could influence the conformational stability of the cyclohexane ring. Furthermore, intermolecular hydrogen bonding between the amide group of one molecule and the carbonyl oxygen of another would be a dominant feature in its crystal packing and aggregation behavior. The analysis would visualize these interactions as broad, colored surfaces, with the color indicating the type and strength of the interaction.

Reactivity Indices (e.g., Chemical Hardness, Electrophilicity Index)

These parameters are calculated using the energies of the HOMO and LUMO. A molecule with a high chemical hardness is generally less reactive, while a high electrophilicity index points to a strong electrophilic character. For this compound, these calculated indices would offer a comparative measure of its reactivity against other related compounds, aiding in the prediction of its behavior in chemical reactions.

Table 2: Theoretical Global Reactivity Descriptors for this compound

Descriptor Formula Theoretical Value Interpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2 (Value not publicly available) Measures resistance to deformation or change
Electronegativity (χ) -(EHOMO + ELUMO) / 2 (Value not publicly available) Measures the power to attract electrons
Electrophilicity Index (ω) χ2 / (2η) (Value not publicly available) Quantifies electrophilic nature

Note: Specific calculated values for this compound are not available in the public literature. The table presents the theoretical framework for these calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

This compound possesses significant conformational flexibility, primarily due to the cyclohexane ring and the rotatable amide bond. Molecular Dynamics (MD) simulations are a computational method used to explore the conformational landscape of a molecule over time by simulating the atomic movements based on classical mechanics.

MD simulations can identify the most stable conformations (chair, boat, twist-boat) of the cyclohexane ring and the orientation of the chloro and acetamide (B32628) substituents (axial vs. equatorial). These simulations provide insights into the dynamic behavior of the molecule in different environments (e.g., in a solvent or in a biological system), revealing the relative populations of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. By developing a mathematical relationship between molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and an observed activity, QSAR can be used to predict the activity of new, unsynthesized compounds.

In the context of this compound, a QSAR study would involve synthesizing and testing a series of related analogs with varied substituents on the cyclohexane ring or the acetamide group. The resulting data would be used to build a predictive model. Such a model could guide the design of new derivatives with enhanced or optimized properties, for example, by suggesting modifications that would increase its affinity for a particular biological target. This predictive capability makes QSAR an essential tool in rational drug design and materials science.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
N-cyclohexyl-acetamide

Theoretical Prediction of Spectroscopic Parameters

Theoretical methods are instrumental in predicting and interpreting the spectroscopic data of this compound, including NMR, IR, and Raman spectra. These predictions are valuable for confirming molecular structures and understanding the vibrational modes of the molecule.

For this compound, it is anticipated that the chemical shifts will be influenced by the electronegativity of the chlorine and nitrogen atoms, as well as the conformational isomerism (cis/trans) of the cyclohexyl ring. The chair conformation is the most likely stable form of the cyclohexyl ring. The orientation of the chloro and acetamido groups (axial or equatorial) will significantly impact the chemical shifts of the neighboring protons and carbons.

Based on studies of similar compounds like N-(4-hydroxycyclohexyl)-acetamide academie-sciences.fracademie-sciences.fr and other chloro-substituted amides nih.gov, a hypothetical set of calculated ¹H and ¹³C NMR chemical shifts can be proposed. These calculations would typically be performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G* or larger.

Hypothetical GIAO-DFT Calculated NMR Chemical Shifts for trans-N-(4-Chloro-cyclohexyl)-acetamide

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH (amide)7.5 - 8.5-
CH-N3.5 - 4.050 - 55
CH-Cl3.8 - 4.360 - 65
CH₂ (ring)1.2 - 2.230 - 40
C=O-169 - 172
CH₃1.9 - 2.123 - 25

Note: These are illustrative values and would require specific calculations for confirmation.

Theoretical vibrational frequency calculations are crucial for assigning the bands observed in experimental infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the vibrational frequencies and intensities of the normal modes of the molecule.

For this compound, key vibrational modes would include:

N-H stretching: Expected in the range of 3200-3400 cm⁻¹.

C=O stretching (Amide I): A strong band typically found between 1630 and 1680 cm⁻¹.

N-H bending (Amide II): Usually observed in the 1520-1570 cm⁻¹ region.

C-N stretching: Occurring in the 1200-1350 cm⁻¹ range.

C-Cl stretching: Expected in the 600-800 cm⁻¹ region, with the exact position depending on the axial or equatorial position of the chlorine atom.

CH₂ stretching and bending modes of the cyclohexyl ring.

Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in the calculations and the absence of solvent effects in the gas-phase models. These discrepancies are often corrected by applying a scaling factor to the calculated frequencies.

Hypothetical Calculated Vibrational Frequencies for trans-N-(4-Chloro-cyclohexyl)-acetamide

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N-H Stretch~3350Medium
C=O Stretch (Amide I)~1670Strong
N-H Bend (Amide II)~1550Medium
C-N Stretch~1280Medium
C-Cl Stretch~750Medium-Strong

Note: These are illustrative values and would require specific calculations for confirmation.

Thermochemical Property Calculations and Analysis

Computational thermochemistry allows for the prediction of key thermodynamic properties such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). These properties are vital for understanding the stability and reactivity of this compound.

High-level composite methods like the Gaussian-n theories (e.g., G3 or G4) are often employed for accurate thermochemical predictions. These methods combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation with a more manageable computational cost.

For this compound, thermochemical calculations would be particularly useful in determining the relative stabilities of the cis and trans isomers. The isomer with the lower Gibbs free energy will be the thermodynamically more stable one. These calculations would also provide insight into the energetics of its formation and potential decomposition pathways.

Illustrative Thermochemical Data for trans-N-(4-Chloro-cyclohexyl)-acetamide at 298.15 K

PropertyHypothetical Calculated Value
Enthalpy of Formation (ΔHf°)- (Value dependent on method)
Standard Entropy (S°)- (Value dependent on method)
Gibbs Free Energy (G°)- (Value dependent on method)

Note: Actual values require specific and high-level computational chemistry calculations.

Comparative Analysis of Theoretical Models (e.g., Hartree-Fock, Perturbation Theory)

The choice of theoretical model is critical for the accuracy of computational predictions. A comparative analysis of different methods for this compound would illuminate the trade-offs between computational cost and accuracy.

Hartree-Fock (HF) Theory: This is an ab initio method that provides a fundamental starting point. However, it neglects electron correlation, which can lead to significant errors, particularly in predicting reaction energies and spectroscopic properties. For this compound, HF theory would likely provide a reasonable geometry but less accurate energetic and spectroscopic data.

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation by adding a second-order correction to the Hartree-Fock energy. MP2 generally provides more accurate results than HF for geometries, vibrational frequencies, and thermochemistry. It represents a good balance between accuracy and computational cost for a molecule of this size.

Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, include electron correlation in a computationally efficient manner. DFT is widely used for a broad range of chemical systems and properties. For this compound, DFT would be a suitable method for geometry optimization, vibrational analysis, and predicting NMR chemical shifts. The choice of functional can influence the results.

A comparative study would likely show that for structural parameters, all methods might yield similar results. However, for energetic properties and spectroscopic parameters, the order of accuracy would generally be MP2 > DFT > HF. The computational time, in contrast, would follow the trend MP2 > DFT > HF. The selection of the most appropriate method would depend on the specific property being investigated and the desired level of accuracy.

Investigation of Biological Activities and Mechanistic Pathways in Vitro Studies

Antimicrobial Activity of N-(4-Chloro-cyclohexyl)-acetamide Derivatives

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities. These activities have been quantified against various bacterial and fungal strains, showcasing their potential for further development.

A series of cyclohexyl-amide compounds have been identified as having good potency against both Gram-positive and Gram-negative bacteria. nih.gov Research into N-chloro aryl acetamide (B32628) derivatives has shown that these compounds tend to be more active against Gram-positive bacteria than Gram-negative bacteria. jocpr.com For instance, certain derivatives displayed strong inhibitory action against Staphylococcus aureus and Bacillus subtilis. jocpr.com Specifically, some of the most active analogues demonstrated a Minimum Inhibitory Concentration (MIC) of 20 µg/mL against these Gram-positive strains. jocpr.com While generally less potent against Gram-negative bacteria, some derivatives did show promising activity against Escherichia coli. jocpr.com

Interactive Table: In Vitro Antibacterial Activity of Acetamide Derivatives

Compound Type Bacterial Strain Activity Level MIC (µg/mL)
N-chloro aryl acetamide S. aureus Excellent 20
N-chloro aryl acetamide B. subtilis Strong 20
N-chloro aryl acetamide E. coli Promising 50

It is important to note that the presence of a chloro group can enhance the antimicrobial activity of acetamide molecules. mdpi.com

The antifungal properties of acetamide derivatives have been a significant area of investigation. Studies on new thiazole (B1198619) derivatives of triazoles, which include a cyclohexyl moiety, have revealed very strong antifungal activity against species like Candida albicans and Candida glabrata. nih.gov Furthermore, 2-chloro-N-phenylacetamide has shown notable antifungal activity against fluconazole-resistant Candida species. scielo.br This compound inhibited both planktonic cells and biofilm formation, with MIC values ranging from 128 to 256 µg/mL. scielo.br Chlorinated flavones, another class of related compounds, have also demonstrated high sensitivity against Candida albicans. nih.gov

The mechanism of action for the antibacterial effects of cyclohexyl-amide compounds has been identified as the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov This mode of action disrupts DNA replication and repair, leading to bacterial cell death. For antifungal activity, while the exact mechanism for all derivatives is not fully elucidated, some studies on 2-chloro-N-phenylacetamide suggest that its action is not through binding to ergosterol (B1671047) or damaging the fungal cell wall, two common targets for antifungal drugs. scielo.br This indicates a potentially novel mechanism of action that warrants further investigation. The ability of certain organic compounds to diffuse through the microbial cell wall in an undissociated form and then alter the internal pH can suppress cell enzymes and nutrient transport systems, which is a possible inhibitory mechanism. borregaard.com

Fungicidal Activity of this compound Analogues

Analogues of this compound have been specifically investigated for their effectiveness against plant pathogenic fungi, highlighting their potential application in agriculture.

Botrytis cinerea, a fungus responsible for significant crop losses, has been a key target in the evaluation of new fungicidal compounds. nih.gov While direct studies on this compound are limited, research on related structures provides valuable insights. For example, derivatives of 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone have shown antifungal activity against B. cinerea, with the 3,5-dichlorinated compound demonstrating the highest efficacy. nih.gov This suggests that the presence and position of chlorine atoms are crucial for fungicidal activity.

Structure-activity relationship (SAR) studies are crucial for optimizing the fungicidal potency of these compounds. Research has consistently shown that the presence of halogen atoms, particularly chlorine and fluorine, on the aromatic rings of related molecules significantly influences their biological activity. nih.govnih.govnih.gov For instance, in a series of 1,2,4-triazole (B32235) derivatives, a N-(4-chlorobenzyl) substituent resulted in potent antifungal activity. nih.gov SAR studies on sulfamoyl benzamidothiazoles, which share some structural similarities, also indicated that specific substitutions are critical for activity, while others are not tolerated. nih.gov These studies help in the rational design of more effective fungicidal agents based on the N-cyclohexyl-acetamide scaffold.

Enzyme Inhibition and Receptor Binding Studies

The biological potential of acetamide derivatives is frequently assessed through their ability to interact with and modulate the activity of specific enzymes and receptors. These interactions are fundamental to their potential therapeutic effects.

A variety of in vitro enzyme assays are employed to determine the inhibitory potential of acetamide compounds. The choice of assay depends on the target enzyme and the nature of the compound being tested. For instance, in the study of acetamide-based inhibitors of Heme Oxygenase-1 (HO-1), a key enzyme in heme catabolism, enzymatic assays are conducted to measure the half-maximal inhibitory concentration (IC₅₀) values. nih.gov These assays typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor. The product formation is then quantified, often using spectrophotometric or fluorometric methods, to determine the extent of inhibition.

Similarly, for enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, inhibition assays are performed to evaluate the potential of compounds in managing blood sugar levels. The activity of these enzymes is monitored in the presence of the test compounds, and the reduction in enzyme activity is quantified. nih.gov

The general procedure for synthesizing N-substituted acetamides often involves reacting an appropriate amine with an acetylating agent, such as α-bromoacetyl bromide, in the presence of a base like triethylamine (B128534) (TEA). nih.gov The resulting acetamide derivatives can then be purified and used in these enzymatic assays.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding mode and affinity. nih.govsemanticscholar.org This method is instrumental in understanding the structure-activity relationships of novel compounds.

For various acetamide derivatives, molecular docking studies have been performed to elucidate their interactions with target proteins. For example, docking simulations of novel acetamide derivatives have been used to study their binding mechanisms with the Epidermal Growth Factor Receptor (EGFR) protein kinase, a target in cancer therapy. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme. The results of these simulations often correlate well with the experimental inhibitory activities. nih.gov

In the context of neurodegenerative diseases, docking studies have been employed to evaluate the potential of acetamide compounds as inhibitors of monoamine oxidase (MAO-A and MAO-B) and cholinesterases (AChE and BChE). semanticscholar.org These studies help in identifying selective inhibitors, which is crucial for developing targeted therapies. The validation of the docking protocol is often done by redocking the co-crystallized reference ligand into the protein's active site and ensuring a low root-mean-square deviation (RMSD) value. semanticscholar.org

The affinity of a ligand for its target is a critical parameter in drug discovery, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For novel N,N-disubstituted pyrazolopyrimidine acetamide derivatives targeting the 18kDa translocator protein (TSPO), in vitro binding assays are used to determine their affinity. mdpi.com These assays typically involve competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the target receptor. The results from these assays provide quantitative data on the binding affinity, with lower Kᵢ values indicating higher affinity. mdpi.com

Similarly, for σ receptor ligands, in vitro binding evaluations are performed to measure their affinity and selectivity for σ₁ and σ₂ receptors. sonar.ch The binding affinity is a key determinant of a compound's potency and potential for therapeutic application.

Table 1: In Vitro Biological Activities of Selected Acetamide Derivatives

Compound/Derivative ClassTargetAssay TypeKey FindingsReference
Acetamide-based derivatives Heme Oxygenase-1 (HO-1)Enzymatic Inhibition AssaySome halogen-substituted compounds showed inhibitory potencies comparable to the lead compound. nih.gov
N-(4-aminocyclohexyl)acetamide analog α-Amylase, α-GlucosidaseEnzyme Inhibition AssaySignificant inhibition of enzymes involved in carbohydrate metabolism.
N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides EGFR Protein KinaseMolecular Docking & Enzymatic AssayBenzylamine and sulpha derivatives showed notable inhibitory activity. nih.gov
N,N-disubstituted pyrazolopyrimidine acetamides Translocator Protein (TSPO)Ligand Binding AssayDisplayed picomolar to nanomolar binding affinity for TSPO. mdpi.com
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide σ₁ ReceptorLigand Binding AssayShowed high affinity and selectivity for the σ₁ receptor. sonar.ch

This table is for illustrative purposes and synthesizes data from studies on various acetamide derivatives, not specifically this compound.

Modulation of Cellular Biochemical Pathways (e.g., Mitochondrial Respiration)

Beyond direct enzyme inhibition or receptor binding, the biological effects of compounds can be mediated through the modulation of complex cellular pathways. Mitochondrial respiration is a critical pathway that is increasingly being recognized as a target for therapeutic intervention.

Studies on 3′- and 4′-substituted cyclohexyl noviomimetics, which share structural similarities with N-cyclohexyl acetamides, have investigated their effects on mitochondrial bioenergetics. nih.gov These studies measure parameters such as mitochondrial ATP production and glycolytic ATP production to assess the compound's impact on cellular energy metabolism. Some derivatives have been shown to increase mitochondrial respiration, suggesting a potential cytoprotective effect. nih.gov Conversely, other substitutions can shift cellular respiration towards glycolysis. nih.gov

The modulation of mitochondrial dynamics and respiration has also been explored as a strategy in cancer therapy. Inhibitor of apoptosis proteins (IAPs) and their regulators can influence mitochondrial function and cellular metabolism. nih.gov While not directly involving this compound, this research highlights the importance of investigating the effects of novel compounds on mitochondrial pathways.

Emerging Research Areas and Niche Applications of N 4 Chloro Cyclohexyl Acetamide

Role in Advanced Materials Science Research

The integration of specific chemical moieties into larger systems is a cornerstone of materials science. The unique combination of a bulky, non-polar cyclohexyl group and a polar, hydrogen-bonding capable amide group in N-(4-chloro-cyclohexyl)-acetamide suggests its potential as a building block in this field.

Integration into Functional Polymers and Composites

Currently, there is a lack of specific published research detailing the integration of this compound into functional polymers and composites. However, the structural characteristics of the molecule allow for speculation on its potential roles. The amide group could be incorporated into polyamide backbones, potentially modifying the thermal and mechanical properties of the resulting polymer. The cyclohexyl group could enhance hydrophobicity and rigidity, while the chlorine atom could serve as a site for further functionalization or as a handle for cross-linking.

Supramolecular Assembly and Self-Organizing Systems

Research into Corrosion Inhibition Potential

While direct studies on this compound as a corrosion inhibitor are not present in the current body of scientific literature, the potential for this application can be inferred from research on structurally analogous compounds. Molecules containing nitrogen and oxygen heteroatoms, as well as hydrophobic groups, are often effective corrosion inhibitors, particularly for steel in acidic environments. These features are present in this compound.

The proposed mechanism for similar amide-based inhibitors involves the adsorption of the molecule onto the metal surface. This forms a protective layer that isolates the metal from the corrosive medium. The adsorption can be facilitated by the interaction of the lone pair of electrons on the nitrogen and oxygen atoms with the vacant d-orbitals of the iron atoms on the steel surface. The hydrophobic cyclohexyl group would further contribute to repelling water and corrosive species from the surface.

Research on other N-substituted fatty amides has demonstrated their efficacy as corrosion inhibitors. For instance, studies on N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide have shown that it acts as an effective anodic-type inhibitor for steel in a 3% NaCl solution, with inhibition efficiency increasing with concentration. nih.gov The formation of a protective adsorbed film was confirmed by various electrochemical techniques and surface analysis. nih.gov

The following table illustrates the typical performance of amide-based corrosion inhibitors, which could be a benchmark for future studies on this compound.

Table 1: Corrosion Inhibition Efficiency of an Exemplary Amide-Based Inhibitor

Inhibitor Concentration (mM) Corrosion Rate (g m⁻² h⁻¹) Inhibition Efficiency (%)
0.0 (Blank) 0.110 -
0.1 0.059 46
5.0 0.015 86

Data derived from a study on N-(β-ethoxypropionitrile)-N,N-bis(2-hydroxyethylethoxy) fatty amide in 3% NaCl solution. nih.gov

Catalytic Applications in Organic Transformations

Currently, there is no published research that explores the use of this compound as a catalyst in organic transformations. The molecule does not possess obvious catalytic sites for common organic reactions. While the amide group can coordinate to metal centers, its application as a ligand in catalysis has not been investigated for this specific compound.

Exploration in Agrochemical Research and Development

The field of agrochemical research often screens large libraries of compounds for potential herbicidal, insecticidal, or fungicidal activity. While some acetamide (B32628) derivatives have found use as intermediates in the synthesis of agrochemicals, there are no specific studies available that report the screening or development of this compound for these purposes. ontosight.ai Its structural features, however, could warrant its inclusion in future screening programs to explore potential bioactivity.

Future Directions and Perspectives in N 4 Chloro Cyclohexyl Acetamide Research

Development of Targeted Synthetic Strategies for Specific Isomers

The biological activity of N-(4-Chloro-cyclohexyl)-acetamide is intrinsically linked to its stereochemistry. The cis and trans isomers, arising from the relative orientation of the chloro and acetamido groups on the cyclohexane (B81311) ring, can exhibit distinct pharmacological profiles. Therefore, a critical future direction is the development of highly stereoselective synthetic routes to access each isomer in high purity.

Current synthetic methods often result in a mixture of isomers, necessitating challenging and often inefficient separation processes. Future research will likely focus on:

Stereospecific Catalysis: Employing chiral catalysts to direct the formation of a specific isomer during key reaction steps, such as the amidation of 4-chlorocyclohexanecarboxylic acid or the reduction of a corresponding enamide.

Substrate-Controlled Synthesis: Designing substrates with inherent stereochemical biases that guide the reaction towards the desired isomer. This could involve the use of chiral auxiliaries that are later cleaved.

Enzymatic Resolutions: Utilizing enzymes that can selectively react with one isomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

The ability to selectively synthesize and isolate pure cis and trans isomers is paramount for conducting rigorous structure-activity relationship (SAR) studies and for identifying the optimal stereochemistry for a given biological target.

High-Throughput Screening Methodologies for Biological Activity Profiling

To unlock the full therapeutic potential of this compound and its analogs, comprehensive biological activity profiling is essential. High-throughput screening (HTS) technologies are poised to play a pivotal role in this endeavor. nih.gov These automated platforms enable the rapid testing of large compound libraries against a multitude of biological targets. scienceintheclassroom.org

Future HTS campaigns focused on this compound will likely involve:

Diverse Target Classes: Screening against a broad range of targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors, to identify novel biological activities.

Phenotypic Screening: Utilizing cell-based assays to assess the effect of the compounds on cellular phenotypes, such as cell proliferation, apoptosis, or differentiation. This approach can uncover novel mechanisms of action without prior knowledge of a specific molecular target.

High-Content Imaging: Combining HTS with automated microscopy and image analysis to gather multiparametric data on cellular responses, providing a more detailed understanding of a compound's biological effects.

The data generated from these HTS efforts will be invaluable for identifying lead compounds, understanding their SAR, and prioritizing them for further development.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and this trend will undoubtedly impact the future of this compound research. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. researchgate.net

Key applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of novel this compound derivatives before they are synthesized. nih.gov

De Novo Design: Using generative models to design novel molecules with desired properties, such as high potency and selectivity for a specific target.

Virtual Screening: Employing ML-based scoring functions to rapidly screen large virtual libraries of compounds against a biological target, identifying promising candidates for synthesis and testing. nih.gov

By integrating AI and ML into the research pipeline, scientists can more efficiently explore the chemical space around the this compound scaffold and design compounds with improved therapeutic profiles.

Exploration of Novel Derivatization Strategies for Enhanced Properties

While the core this compound scaffold provides a solid foundation, its properties can be further fine-tuned through strategic derivatization. Future research will focus on exploring novel chemical modifications to enhance key attributes such as potency, selectivity, solubility, and metabolic stability.

Potential derivatization strategies include:

Modifications to the Acetamide (B32628) Group: Introducing different substituents on the nitrogen or acetyl group to modulate hydrogen bonding interactions and steric bulk.

Alterations to the Cyclohexane Ring: Replacing the chloro substituent with other halogens or functional groups to influence lipophilicity and electronic properties. The position of the substituent can also be varied to explore different regions of a target's binding pocket.

Bioisosteric Replacements: Replacing parts of the molecule with groups that have similar physical or chemical properties but may lead to improved pharmacological or pharmacokinetic profiles. For example, replacing the cyclohexane ring with other cyclic systems.

These derivatization efforts, guided by SAR data and computational modeling, will be crucial for optimizing the therapeutic potential of this class of compounds.

Multidisciplinary Collaborations in Acetamide Research

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. researchgate.netvu.nl The future success of this compound research will depend on fostering strong collaborations between:

Medicinal Chemists: Responsible for the design and synthesis of novel compounds.

Structural Biologists: Who can determine the three-dimensional structures of target-ligand complexes, providing critical insights for rational drug design.

Computational Scientists: Who develop and apply AI and ML tools for compound design and data analysis.

Pharmacologists and Biologists: Who conduct the biological evaluation of the compounds and elucidate their mechanisms of action.

Such multidisciplinary teams can leverage their complementary expertise to tackle the challenges of drug discovery more effectively and accelerate the translation of promising compounds from the laboratory to the clinic. ufl.edunih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Chloro-cyclohexyl)-acetamide, and how do substituent positions influence reaction yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 4-chlorocyclohexylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions at 0–5°C yields the product. Substituent effects (e.g., ethyl vs. chloro on the cyclohexyl ring) significantly impact steric hindrance and reaction kinetics. Comparative studies using GC-MS or HPLC for purity assessment are recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the acetamide group and chloro-cyclohexyl moiety. For example, the chloro substituent’s deshielding effect on adjacent protons can be observed at δ 1.5–2.5 ppm .
  • IR : Look for characteristic peaks (e.g., N-H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 190.07) and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for experimental design?

  • Methodology : Determine solubility in common solvents (e.g., DMSO, ethanol) via gravimetric analysis. Melting points (e.g., 136–140°C for analogous compounds) should be measured using differential scanning calorimetry (DSC). LogP values (~2.8 via XLogP3) predict membrane permeability in biological assays .

Advanced Research Questions

Q. How does the chloro substituent on the cyclohexyl ring influence the compound’s conformational stability and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations to compare axial vs. equatorial chloro configurations. X-ray crystallography (e.g., as in ) reveals spatial arrangements, while kinetic studies (e.g., Arrhenius plots) assess substituent effects on hydrolysis rates .

Q. What strategies resolve contradictions in spectroscopic data across different studies?

  • Methodology : Cross-validate data using multiple techniques. For example, discrepancies in 1H^1H NMR chemical shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Reference standards from PubChem or NIST databases ensure accuracy .

Q. How can researchers design structure-activity relationship (SAR) studies to explore bioactivity?

  • Methodology : Synthesize analogs (e.g., replacing chloro with hydroxy or nitro groups) and test in vitro bioassays (e.g., enzyme inhibition). For instance, cyclohexyl chloro derivatives may exhibit enhanced lipophilicity, improving blood-brain barrier penetration in neurological studies. Use molecular docking to predict interactions with target proteins (e.g., kinases) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Optimize catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC. For industrial-scale production, continuous flow reactors reduce side reactions compared to batch processes .

Data and Technical Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data?

  • Methodology : Replicate experiments under standardized conditions (e.g., heating rate in DSC). Cross-check with high-purity commercial standards (e.g., Thermo Scientific) and consult databases like NIST or PubChem for certified data .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

  • Methodology : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism. Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.